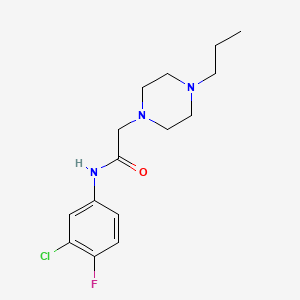![molecular formula C15H21NO5S B5402652 4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5402652.png)
4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid, also known as AG1296, is a tyrosine kinase inhibitor. It is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) and epidermal growth factor receptor (EGFR). AG1296 has been studied for its therapeutic potential in various diseases, including cancer and fibrosis.
Mechanism of Action
4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid works by blocking the activity of PDGFR and EGFR. These receptors are involved in cell growth and proliferation, and their overactivity is associated with various diseases, including cancer and fibrosis. By inhibiting these receptors, this compound can prevent the growth and proliferation of cells and reduce the progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce fibrosis, and prevent the activation of fibroblasts. This compound has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases.
Advantages and Limitations for Lab Experiments
4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid has several advantages for lab experiments. It is a potent inhibitor of PDGFR and EGFR, making it a useful tool for studying the role of these receptors in various diseases. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations as well. It can be toxic at high concentrations, and its effects may not be specific to PDGFR and EGFR, as it can also affect other tyrosine kinases.
Future Directions
There are several future directions for research on 4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid. One area of interest is its potential as a therapeutic agent for cancer and fibrosis. Further studies are needed to determine the optimal dosage and administration of this compound for these conditions. Another area of interest is the development of more specific and potent inhibitors of PDGFR and EGFR, which may have fewer side effects than this compound. Additionally, studies are needed to determine the long-term effects of this compound on the body and its potential for drug interactions with other medications.
Synthesis Methods
4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 3-(isopropoxycarbonyl)-5-isopropyl-2-thiopheneamine with 4-chlorobutanoyl chloride to form the intermediate product. This intermediate product is then reacted with sodium cyanoborohydride to produce this compound.
Scientific Research Applications
4-{[3-(isopropoxycarbonyl)-5-isopropyl-2-thienyl]amino}-4-oxobutanoic acid has been studied for its therapeutic potential in various diseases, including cancer and fibrosis. It has been shown to inhibit the growth of cancer cells by blocking the activity of PDGFR and EGFR. This compound has also been studied for its potential to prevent fibrosis by inhibiting the activity of fibroblasts.
Properties
IUPAC Name |
4-oxo-4-[(5-propan-2-yl-3-propan-2-yloxycarbonylthiophen-2-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-8(2)11-7-10(15(20)21-9(3)4)14(22-11)16-12(17)5-6-13(18)19/h7-9H,5-6H2,1-4H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWYJTGKPQFVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5402581.png)

![7-(3-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402613.png)
![2-(4-chlorophenyl)-4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]morpholine](/img/structure/B5402621.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)


![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![7-(4-ethylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5402662.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5402682.png)
